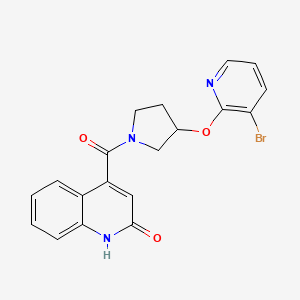

![molecular formula C16H21NO2 B2548947 3-Benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate de méthyle CAS No. 2089333-94-6](/img/structure/B2548947.png)

3-Benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

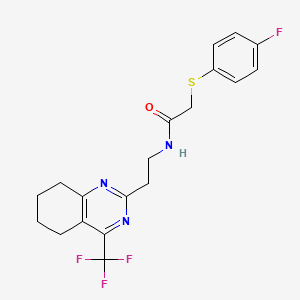

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is a compound that belongs to the class of azabicyclo[3.2.1]octane derivatives. These compounds are of interest due to their rigid structures and potential biological activities. The azabicyclo[3.2.1]octane skeleton is a key feature in these molecules, which can influence their conformation and, consequently, their interaction with biological targets .

Synthesis Analysis

The synthesis of azabicyclo[3.2.1]octane derivatives typically involves key steps such as alkylation and cyclization. For instance, one study describes the synthesis of a conformationally rigid analogue of 2-aminoadipic acid, which is synthesized from dimethyl rac-2,5-dibromohexanedioate through alkylation-cyclization steps to yield the azabicyclo[3.2.1]octane skeleton . Another study reports the synthesis of esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, which were studied by NMR spectroscopy . Additionally, the synthesis of potential metabolites of brain imaging agents involving azabicyclo[3.2.1]octane derivatives has been reported, highlighting the relevance of these compounds in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives has been extensively studied using spectroscopic methods such as NMR and X-ray diffraction. These studies have revealed that these compounds often adopt a chair-envelope conformation, with substituents occupying specific positions that can influence their biological activity. For example, the chair conformation of the piperidine ring is puckered at C8 in the α-epimers and flattened at N3 in the β-epimers . The crystal structure of certain isomers has also been determined, providing insights into their relative and absolute configurations .

Chemical Reactions Analysis

The chemical reactivity of azabicyclo[3.2.1]octane derivatives can be influenced by their rigid structures and the presence of various functional groups. For example, the synthesis of potential metabolites of brain imaging agents involved nitration and a modified Sandmeyer reaction to introduce hydroxyl groups into the azabicyclo[3.2.1]octane framework . These reactions are crucial for the modification of the core structure to obtain derivatives with desired properties for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.2.1]octane derivatives are closely related to their molecular structure. The conformational rigidity and the presence of various substituents can affect properties such as solubility, boiling point, and melting point. Additionally, the biological activities of these compounds, such as analgesic and antipyretic activities, have been studied, demonstrating the potential therapeutic applications of these molecules .

Applications De Recherche Scientifique

Synthèse des alcaloïdes tropaniques

L'échafaudage 8-azabicyclo[3.2.1]octane sert de noyau central aux alcaloïdes tropaniques, une famille diversifiée de produits naturels. Ces alcaloïdes présentent des activités biologiques intrigantes, ce qui en fait des cibles précieuses pour la découverte et le développement de médicaments. Les chercheurs ont exploré des méthodes stéréosélectives pour construire cet échafaudage, soit par des approches énantiosélectives, soit par un contrôle stéréochimique direct pendant le processus de transformation .

Dérivés de la cocaïne

Il est intéressant de noter que la cocaïne (acide (3-benzoyloxy)-8-méthyl-8-azabicyclo[3.2.1]octane-2-carboxylique) est un dérivé de cet échafaudage. La cocaïne, un puissant stimulant, affecte la signalisation des neurotransmetteurs dans le cerveau. Comprendre sa structure et ses interactions peut éclairer les stratégies de traitement de la dépendance .

Mécanisme D'action

Target of Action

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .

Mode of Action

The mode of action of Methyl 3-benzyl-3-azabicyclo[32It is known that the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-benzyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-benzyl-3-azabicyclo[32The compound has a molecular weight of 25935 , which could potentially influence its bioavailability.

Result of Action

The specific molecular and cellular effects of Methyl 3-benzyl-3-azabicyclo[32It is known that the compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Propriétés

IUPAC Name |

methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-19-16(18)15-13-7-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYVGJGLPDTNGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC1CN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)

![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)

![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)